molecular formula C11H9FN2O2 B1407412 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1540541-55-6

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1407412
CAS No.: 1540541-55-6
M. Wt: 220.2 g/mol
InChI Key: BAEDVPPMCZRUIF-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 3, a methyl group at the N1 position, and a 3-fluorophenyl substituent at position 5 of the pyrazole ring. The fluorine atom at the meta position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the carboxylic acid group provides a handle for further functionalization or salt formation.

Properties

IUPAC Name

5-(3-fluorophenyl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEDVPPMCZRUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization from Difluoroacetyl Precursors

Step Description Reagents & Conditions Yield & Notes
1 Formation of α-difluoroacetyl intermediate Difluoroacetyl halide + α,β-unsaturated ester, low temperature High purity intermediates
2 Cyclization with methylhydrazine Methylhydrazine, KI or NaI catalyst, reflux Formation of pyrazole core
3 Aromatic substitution 3-fluorophenyl derivative introduced via nucleophilic substitution Regioselective at desired position
4 Oxidation or carboxylation Use of oxidants or CO₂ under pressure Introduction of carboxylic acid group

Method 2: Multi-Step Synthesis via Ester Intermediates

Based on patent CN105646355A, the process involves:

  • Methylation of pyrazole derivatives using iodomethane and potassium carbonate
  • Hydrolysis and acidification to form carboxylic acids
  • Conversion of esters to acids via SOCl₂ chlorination
  • Final functionalization with fluorinated groups using trifluoroacetic anhydride

Reaction Scheme:

Pyrazole ester → chlorination → acid chloride → reaction with ammonia → amino derivatives → fluorination → final acid

Method 3: Direct Fluorination Approach

In some cases, fluorination is achieved via electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, applied to pre-formed pyrazole cores to selectively introduce fluorine at the 3-position of the phenyl ring.

Data Table Summarizing Key Methods

Method Starting Materials Key Reactions Reagents & Conditions Advantages Limitations
Method 1 α,β-unsaturated esters, difluoroacetyl halides Condensation, cyclization Low temp (-20°C to 0°C), reflux High regioselectivity Multi-step, requires purification
Method 2 Pyrazole esters, methylation agents Methylation, chlorination, hydrolysis Room temp to reflux, SOCl₂ Good yield, scalable Uses toxic reagents
Method 3 Pre-formed pyrazole core Electrophilic fluorination Electrophilic fluorinating agents, mild conditions Direct fluorination Less control over regioselectivity

Research Findings and Observations

  • Reaction Optimization: Low-temperature conditions (-20°C to 0°C) are critical for controlling regioselectivity and minimizing side reactions during fluorination and cyclization steps.
  • Catalyst Selection: Potassium iodide (KI) and sodium iodide (NaI) are effective catalysts for facilitating cyclization and halogenation steps.
  • Purification: Recrystallization from ethanol/water mixtures yields high-purity products, with reported purities exceeding 99% via HPLC analysis.
  • Yield Data: Overall yields vary between 60-80% depending on the specific route and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H9FN2O2C_{11}H_{9}FN_{2}O_{2} and features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its structural characteristics allow for interactions that are crucial in biological systems, making it a candidate for various applications.

Medicinal Chemistry

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic properties. Research has highlighted its role as an antimicrobial agent, showing effectiveness against various pathogens. For instance, derivatives of pyrazole compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential use in developing new antibiotics and antifungal treatments .

Antimalarial Activity

Recent studies have explored the antimalarial properties of pyrazole derivatives, including this compound. The synthesis of lanthanoid coordination complexes with pyrazole derivatives has shown promising results in inhibiting malaria parasites, suggesting that modifications to the pyrazole structure can enhance its biological efficacy .

Agricultural Applications

In agriculture, pyrazole compounds are being studied for their fungicidal properties. The ability of these compounds to inhibit fungal growth makes them suitable candidates for developing new agricultural fungicides. The structure-activity relationship studies indicate that modifications in the pyrazole ring can lead to enhanced antifungal activity against phytopathogenic fungi .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Natural Products Research reported on the synthesis and antimicrobial testing of various pyrazole derivatives, including this compound. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria through agar well diffusion methods .

Case Study 2: Antimalarial Efficacy

In another research effort focusing on antimalarial activities, derivatives of pyrazole were evaluated using Peter’s method for in vivo studies. The findings suggested that specific modifications to the pyrazole structure could enhance its efficacy against malaria parasites, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The carboxylic acid moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and available

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Features & Applications Source (Evidence)
This compound 3-fluorophenyl (C5), methyl (N1), COOH (C3) C₁₁H₉FN₂O₂ 236.20 (calculated) N/A N/A Potential bioactive scaffold; fluorine enhances stability & binding N/A
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid 2-furyl (C5), methyl (N1), COOH (C3) C₉H₈N₂O₃ 192.17 859851-00-6 97% Furyl group introduces aromatic diversity; used in heterocyclic synthesis
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid 4-chlorophenyl (C5), methyl (N1), COOH (C3) C₁₁H₉ClN₂O₂ 236.66 (calculated) N/A N/A Chlorine increases lipophilicity; common in agrochemicals
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-fluorophenyl (N1), phenyl (C3), COOH (C5) C₁₆H₁₁FN₂O₂ 282.27 618102-02-6 N/A Dual aryl substitution; positional fluorine affects steric interactions
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Methoxycarbonyl (C5), methyl (N1), COOH (C3) C₇H₈N₂O₄ 184.15 117860-56-7 ≥97% Ester-functionalized; precursor for prodrugs
1-(4-Fluorophenyl)-cyclohepta[c]pyrazole-3-carboxylic acid 4-fluorophenyl (N1), fused cycloheptane ring C₁₅H₁₅FN₂O₂ 274.29 923846-56-4 N/A Extended ring system; potential CNS activity

Key Research Findings and Structural Insights

Chlorine vs. Fluorine: The 4-chlorophenyl variant () exhibits higher molecular weight and lipophilicity than the fluorinated analogs, which may influence pharmacokinetic properties .

Functional Group Modifications :

  • Carboxylic Acid vs. Ester : The methoxycarbonyl derivative () serves as a prodrug candidate, whereas the free carboxylic acid group in the target compound enables salt formation for enhanced bioavailability .
  • Heterocyclic Diversity : The 2-furyl-substituted compound () demonstrates how heteroaromatic rings alter electronic properties, impacting reactivity in cross-coupling reactions .

Crystallographic Data :

  • A related trifluoromethyl-pyrazole () crystallizes in the space group P-1 with a temperature of 293 K, suggesting that bulky substituents (e.g., CF₃) influence packing efficiency .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., methyl, phenyl) are often synthesized via cyclocondensation or Suzuki-Miyaura coupling, while complex variants (e.g., cyclohepta[c]pyrazole) require multi-step protocols .

Biological Activity

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (commonly referred to as "the compound") is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C11H9FN2O2
  • Molecular Weight: 220.20 g/mol
  • CAS Number: 1003521-46-7
  • SMILES Notation: Cn1nc(cc1C(O)=O)-c2ccc(F)cc2

Pharmacological Activities

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that pyrazole derivatives, including the compound, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL against various cancer cell lines (A549, HT-29) . The presence of the fluorine atom in the 3-position enhances the compound's potency against tumor cells.

2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for related compounds ranged from 5.40 µM to 0.01 µM, indicating strong anti-inflammatory activity .

3. Antimicrobial Properties
The pyrazole scaffold is known for its antimicrobial activity. The compound's derivatives have shown effectiveness against various bacterial strains, contributing to its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal that substituents on the phenyl ring significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine, enhances potency by improving binding affinity to target proteins .

CompoundSubstituentIC50 (µg/mL)Activity
12c4-Fluorophenyl56.45High Inhibition
7fNone193.93Moderate Activity
150aTrifluoromethyl5.40Strong COX-2 Inhibitor

Case Studies

Case Study 1: Anticancer Screening
A study conducted on various pyrazole derivatives, including the compound, demonstrated significant cytotoxicity against lung cancer cell lines (A549). The compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Evaluation
Another investigation focused on the anti-inflammatory properties of the compound showed promising results in inhibiting COX enzymes, with a selectivity index indicating superior performance compared to traditional NSAIDs like diclofenac .

Q & A

Q. What are the key structural features of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how do they influence its reactivity?

The compound’s reactivity is governed by its pyrazole core, 3-fluorophenyl substituent, and carboxylic acid group. The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for interactions in biological systems. Structural analogs, such as those in X-ray crystallography studies, show that substituent positioning (e.g., fluorophenyl vs. chlorophenyl) significantly affects molecular packing and solubility .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : Confirm regiochemistry of the pyrazole ring and fluorophenyl substitution (e.g., ¹H and ¹³C NMR shifts for methyl and carboxylic acid groups).
  • FT-IR : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-H]⁻ ions).
    Crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated in structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

  • Stepwise Functionalization : Begin with pyrazole core synthesis via cyclocondensation of hydrazines with β-keto esters, followed by fluorophenyl group introduction via Suzuki-Miyaura coupling .
  • Purification : Use reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the carboxylic acid form.
  • Yield Enhancement : Optimize reaction temperatures (e.g., 60-80°C for coupling steps) and catalyst systems (e.g., Pd(PPh₃)₄ for aryl halide reactivity) .

Q. What strategies address contradictory bioactivity data in different assay systems?

  • Dose-Response Validation : Re-test the compound across multiple cell lines (e.g., prostate cancer PC-3 vs. LNCaP) to rule out cell-specific effects .
  • Solubility Adjustments : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid solvent toxicity.
  • Off-Target Screening : Employ kinase profiling or proteome arrays to identify unintended interactions, as seen in studies of mTOR inhibitors .

Q. Which in vitro assays are suitable for evaluating its biological activity?

  • Anti-Proliferative Assays : MTT or ATP-based viability tests in cancer cell lines, with autophagy markers (LC3-II/I ratio) assessed via western blotting .
  • Enzyme Inhibition : Fluorescence polarization assays for carbonic anhydrase or cyclooxygenase inhibition, leveraging structural similarities to known inhibitors .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins like mTOR .

Q. How does the fluorophenyl substituent impact pharmacokinetic properties compared to chlorophenyl analogs?

The 3-fluorophenyl group improves metabolic stability by reducing oxidative dehalogenation compared to chlorophenyl analogs. However, it may decrease membrane permeability due to higher polarity. Computational modeling (e.g., LogP calculations) and in vitro Caco-2 permeability assays can validate this .

Data Analysis & Experimental Design

Q. How should researchers resolve discrepancies in crystallographic data versus computational docking results?

  • Re-refinement : Re-analyze X-ray data with updated software (e.g., SHELXL) to correct for potential overfitting .
  • Molecular Dynamics (MD) Simulations : Compare docking poses with 100-ns MD trajectories to assess binding mode stability .
  • Mutagenesis Studies : Validate key residue interactions (e.g., hydrogen bonds with carboxylic acid) via site-directed mutagenesis .

Q. What controls are essential in stability studies under varying pH conditions?

  • Buffer Systems : Use phosphate (pH 2-8) and carbonate (pH 9-12) buffers to cover physiological and extreme ranges.
  • Degradation Markers : Monitor via HPLC for decarboxylation products or fluorophenyl ring oxidation .
  • Temperature : Conduct accelerated stability testing at 40°C/75% RH to predict shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

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